1-(2-fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazole-5-carbonitrile
Overview
Description
1-(2-fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazole-5-carbonitrile is a useful research compound. Its molecular formula is C10H8FN5 and its molecular weight is 217.2 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthetic Approaches and Derivatives
Facile Synthetic Methods : Research has explored facile synthetic routes for creating new series of pyrazole derivatives, highlighting the utility of these compounds as intermediates for further chemical modifications. These methods allow for the generation of pyrazoles, pyrimidines, and azolopyrimidine derivatives, showcasing the versatility of pyrazole compounds in chemical synthesis (Ali et al., 2016).
Novel Schiff Bases and Antimicrobial Activity : Another study synthesized Schiff bases from pyrazole derivatives, demonstrating significant antimicrobial activities. This suggests that structurally related compounds could serve as potent antimicrobial agents (Puthran et al., 2019).
Antitumor and Antimicrobial Activities : Pyrazolo[3,4-b]pyridine derivatives synthesized through multi-component reactions (MCRs) have shown promising antibacterial, antifungal, and antitumor properties. This indicates the potential biomedical applications of these compounds (El-Borai et al., 2012).
Material Science and Other Applications
Functionalized Chromeno[2,3-b]pyridines : A novel multicomponent reaction leading to the formation of chromeno[2,3-b]pyridine derivatives showcases the ability to create functionalized molecules with potential for biomedical applications (Elinson et al., 2018).
Properties
IUPAC Name |
2-(2-fluoroethyl)-5-pyrazin-2-ylpyrazole-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FN5/c11-1-4-16-8(6-12)5-9(15-16)10-7-13-2-3-14-10/h2-3,5,7H,1,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFEFWLUMQAWYFL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)C2=NN(C(=C2)C#N)CCF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FN5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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